molecular formula C22H24N2O6 B13451626 2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid

2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid

Cat. No.: B13451626
M. Wt: 412.4 g/mol
InChI Key: DQZLGMVLRQSEPC-LJQANCHMSA-N
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Description

2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a phenylmethoxycarbonyl group and a pyrrolidinyl group. It is often used in the synthesis of peptides and other biologically active molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid typically involves multiple steps, starting with the protection of the amino group using a phenylmethoxycarbonyl (Cbz) group This is followed by the formation of the pyrrolidinyl group through a series of reactions involving nucleophilic substitution and cyclization

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated peptide synthesizers. These methods allow for the efficient and reproducible production of the compound in high purity and yield. The process typically involves the use of protecting groups to prevent unwanted side reactions and the use of chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(methyl-(phenylmethoxycarbonyl)amino)acetic acid: Similar in structure but with a methyl group instead of a pyrrolidinyl group.

    N-phenylacetylglycine: Contains a phenylacetyl group instead of a phenylmethoxycarbonyl group.

    Carbobenzoxy-L-proline: Similar protecting group but with a proline residue instead of a pyrrolidinyl group.

Uniqueness

The uniqueness of 2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This structure includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the phenylmethoxycarbonyl groups enhances the compound's lipophilicity, potentially improving its bioavailability.

Pharmacological Mechanisms

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer and neurodegenerative diseases. For instance, it demonstrates inhibitory activity against DYRK1A and CLK kinases, which are implicated in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : In vitro studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and PGE-2 .
  • Cell Proliferation Inhibition : The compound has been tested against various tumor cell lines, showing promising results in reducing cell proliferation. Notably, it exhibited IC50 values below 10 μM in several cancer cell lines, indicating potent anti-cancer activity .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity Cell Line/Assay IC50 (μM)
DYRK1A InhibitionEnzymatic Assay0.090 (sub-micromolar)
Anti-inflammatory (TNF-α)In vivo Paw Thickness Assay63.35% inhibition
Tumor Cell ProliferationHCT116 (Colorectal Carcinoma)6.0
Tumor Cell ProliferationCaco2 (Colorectal Adenocarcinoma)8.0

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

  • Study on DYRK1A Inhibition : A study demonstrated that compounds with similar moieties effectively inhibited DYRK1A activity, with the most potent analogs showing IC50 values as low as 0.028 μM. This suggests that modifications to the phenyl ring can significantly impact inhibitory potency .
  • Anti-inflammatory Research : Another research effort highlighted the anti-inflammatory potential of phenoxy acetic acid derivatives, showing significant reductions in paw edema in animal models without causing gastric ulcers . This finding underscores the therapeutic promise of compounds containing similar functional groups.
  • Cancer Cell Line Studies : A comprehensive evaluation across six different cancer cell lines revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal fibroblasts, indicating a favorable therapeutic window for future drug development .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid

InChI

InChI=1S/C22H24N2O6/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,26)/t19-/m1/s1

InChI Key

DQZLGMVLRQSEPC-LJQANCHMSA-N

Isomeric SMILES

C1CN(C[C@@H]1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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